3-[(4-Bromophenyl)amino]-3-(4-butoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
3-[(4-Bromophenyl)amino]-3-(4-butoxyphenyl)-1-(4-methoxyphenyl)propan-1-one is an aromatic ketone that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)amino]-3-(4-butoxyphenyl)-1-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)amino]-3-(4-butoxyphenyl)-1-(4-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[(4-Bromophenyl)amino]-3-(4-butoxyphenyl)-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)amino]-3-(4-butoxyphenyl)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)amino]-3-(4-methoxyphenyl)-1-phenylpropan-1-one
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
3-[(4-Bromophenyl)amino]-3-(4-butoxyphenyl)-1-(4-methoxyphenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H28BrNO3 |
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Molecular Weight |
482.4 g/mol |
IUPAC Name |
3-(4-bromoanilino)-3-(4-butoxyphenyl)-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C26H28BrNO3/c1-3-4-17-31-24-15-5-19(6-16-24)25(28-22-11-9-21(27)10-12-22)18-26(29)20-7-13-23(30-2)14-8-20/h5-16,25,28H,3-4,17-18H2,1-2H3 |
InChI Key |
NVYVPSLRORJKLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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